

Application Notes and Protocols for VM4-037

PET Scans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VM4-037

Cat. No.: B611697

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Introduction

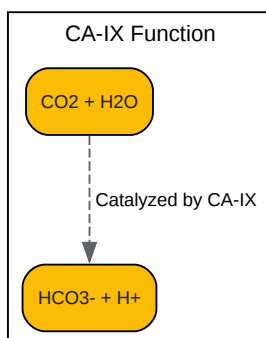
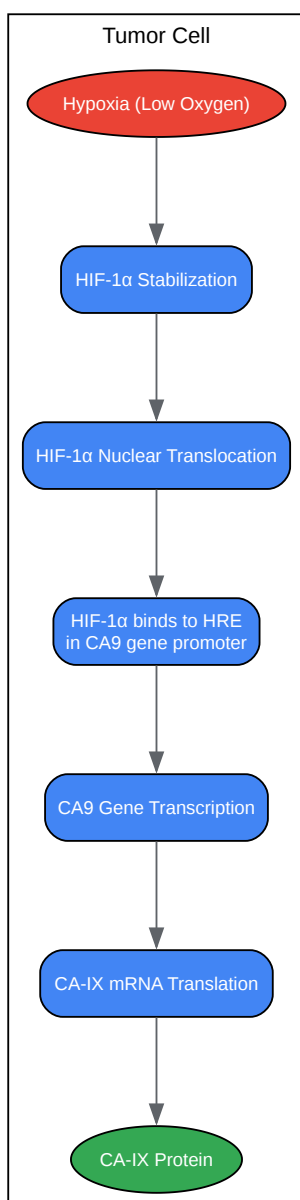
[18F]**VM4-037** is a positron emission tomography (PET) radiotracer developed for the imaging of Carbonic Anhydrase IX (CA-IX) expression. CA-IX is a transmembrane protein that is significantly upregulated in various solid tumors in response to hypoxia.^{[1][2][3]} Its role in pH regulation and tumor progression makes it an attractive biomarker for tumor hypoxia and a potential target for therapeutic intervention.^{[1][4]} These application notes provide detailed protocols for preclinical and clinical imaging with [18F]**VM4-037**, summarizing key acquisition parameters and relevant biological pathways.

While **VM4-037** has been investigated for imaging CA-IX, it is important to note that some preclinical studies have shown limited specific accumulation in certain CA-IX-expressing tumor models. However, clinical studies in renal cell carcinoma have demonstrated its potential, particularly for visualizing metastatic lesions.

Signaling Pathway: Hypoxia-Induced CA-IX Expression

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 α) is stabilized. HIF-1 α then translocates to the nucleus and binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving the expression of the CA-IX

protein. CA-IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH in the tumor microenvironment.



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Caption: Hypoxia-induced expression of Carbonic Anhydrase IX (CA-IX).

Preclinical Experimental Protocols

This protocol is based on studies conducted in mouse models with subcutaneously implanted human tumor xenografts.

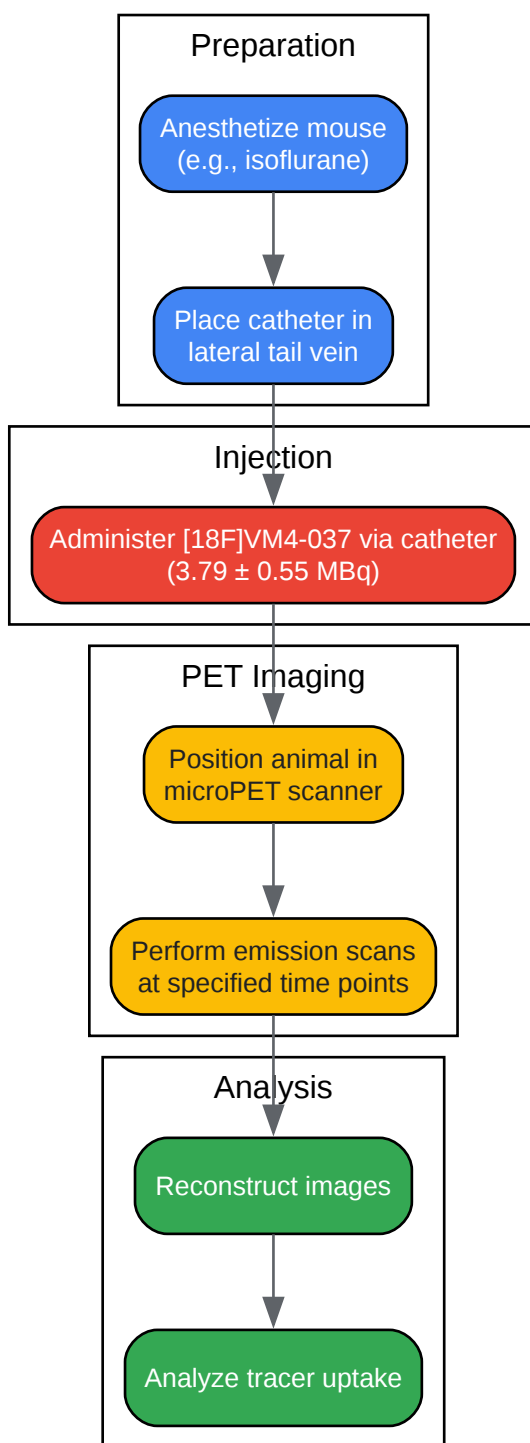
Radiotracer

- Radiotracer: [18F]**VM4-037**
- Radiochemical Purity: >99%
- Specific Activity: 15–50 GBq/μmol

Animal Models

- Species: NMRI (nu/nu) mice
- Tumor Models:
 - U373 glioma cells
 - HT29 colorectal adenocarcinoma cells
- Tumor Implantation: Subcutaneous injection of tumor cells resuspended in Matrigel into the lateral flank or shoulder.
- Tumor Volume for Imaging: >300 mm³

Imaging Workflow



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Caption: Preclinical [18F]VM4-037 PET imaging workflow.

Image Acquisition Parameters: Preclinical

Parameter	U373 Tumor Model	HT29 Tumor Model
PET Scanner	Focus 120 microPET	Focus 120 microPET
Injected Dose	3.79 ± 0.55 MBq	3.79 ± 0.55 MBq
Injection Route	Intravenous (lateral tail vein)	Intravenous (lateral tail vein)
Anesthesia	Isoflurane	Isoflurane
Uptake Time (p.i.)	0, 120, and 240 minutes	30, 60, 90, and 120 minutes
Scan Duration	15 minutes	10 minutes
Image Reconstruction	List mode acquisition	List mode acquisition
Corrections	Random counts, dead time, decay	Random counts, dead time, decay

Table 1: Preclinical [18F]**VM4-037** PET Acquisition Parameters. Data sourced from a study by Peeters et al.

Clinical Experimental Protocols

This protocol is based on a phase II pilot study in patients with renal cell carcinoma.

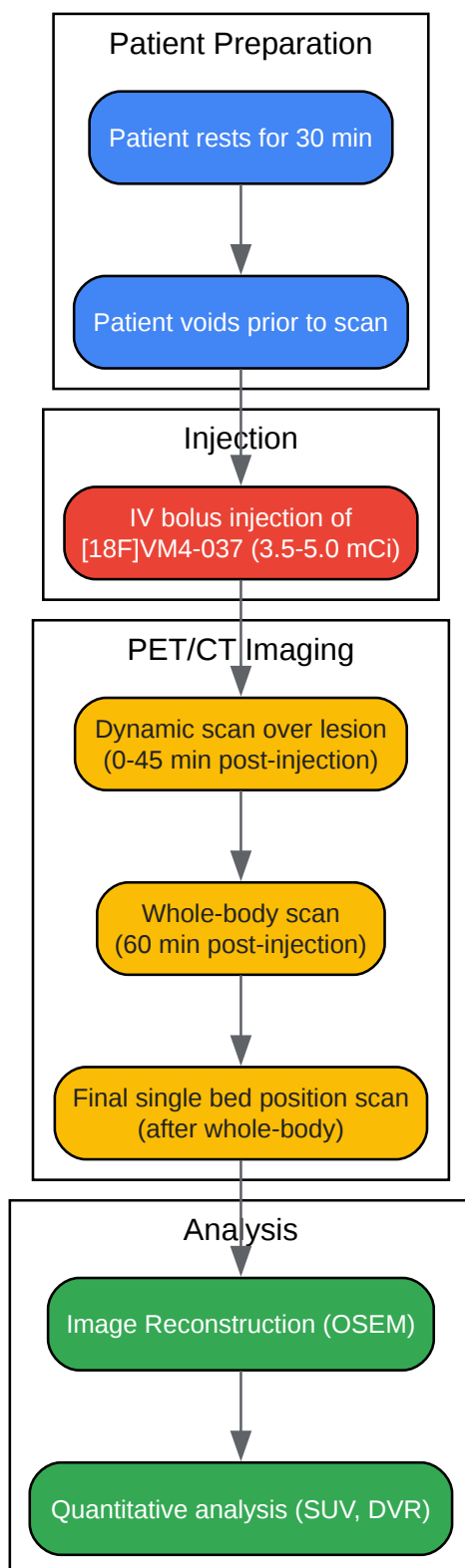
Patient Preparation

- Patients should rest for at least 30 minutes before injection of [18F]**VM4-037**.
- Patients are encouraged to void prior to imaging.

Radiotracer

- Radiotracer: [18F]**VM4-037**
- Injected Dose: 129.5-185 MBq (3.5-5.0 mCi) as an intravenous bolus injection.

Imaging Workflow



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Caption: Clinical [18F]VM4-037 PET/CT imaging workflow.

Image Acquisition Parameters: Clinical

Parameter	Philips Gemini TF	Siemens Biograph mCT
Imaging Mode	3D Time of Flight (TOF)	3D Time of Flight (TOF)
Dynamic Scan	45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames)	45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames)
Whole-Body Scan	2 min/bed position at 60 min p.i.	2 min/bed position at 60 min p.i.
Final Scan	10 min single bed position	10 min single bed position
Reconstruction	OSEM (3 iterations, 33 subsets)	OSEM (3 iterations, 24 subsets)
Corrections	Random, normalization, dead time, model-based scatter, CT-based attenuation	Random, normalization, dead time, model-based scatter, CT-based attenuation
CT Parameters	120 kV, 60 mAs	120 kV, 60 mAs

Table 2: Clinical [18F]**VM4-037** PET/CT Acquisition Parameters. Data compiled from a phase II pilot study.

Quantitative Data Summary

Biodistribution in Healthy Volunteers

A study in healthy human volunteers showed high uptake of [18F]**VM4-037** in the liver and kidneys with little clearance over the 2.2-hour study period. The mean standardized uptake values (SUV) at approximately 1 hour post-injection were ~35 in the liver and ~22 in the kidneys.

Tumor Uptake in Renal Cell Carcinoma Patients

In a phase II study of patients with clear cell renal cell carcinoma (ccRCC), the following quantitative data were reported:

- Mean SUV for primary kidney lesions: 2.55 in all patients.

- Mean SUV in histologically confirmed ccRCC: 3.16.
- Peak activity concentration: 8 minutes post-injection, followed by washout, consistent with reversible ligand binding.
- Mean Distribution Volume Ratio (DVR): 5.2 ± 2.8 (range 0.68–10.34) for kidney lesions.
- Metastatic lesions were reported to be clearly visible.

Conclusion

[18F]**VM4-037** is a PET radiotracer for imaging CA-IX expression. The provided protocols for preclinical and clinical imaging, along with the summarized acquisition parameters, offer a comprehensive guide for researchers and clinicians. While preclinical findings have been mixed, clinical studies in renal cell carcinoma suggest that [18F]**VM4-037** may be a useful tool, particularly for the detection of metastatic disease. Further research is warranted to fully elucidate its clinical utility across different cancer types.

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- 2. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. aacrjournals.org [aacrjournals.org]
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